Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Description
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate (CAS: 477869-91-3) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₅O₂ and a molecular weight of 311.35 g/mol . Structurally, it features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with an amino group at position 2, a phenyl group at position 3 of the propanoate chain, and an ethyl ester at the carboxylate position. This compound is primarily utilized in medicinal chemistry research, as indicated by its commercial availability for pharmacological applications .
Its synthesis and characterization are well-documented, with key identifiers including MDL number MFCD02082380 and purity specifications tailored for research use . Safety protocols emphasize standard laboratory precautions, such as proper storage and handling, with precautionary statement P101 advising medical consultation if exposure occurs .
Properties
IUPAC Name |
ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-23-14(22)12(10-11-6-4-3-5-7-11)13-8-9-18-16-19-15(17)20-21(13)16/h3-9,12H,2,10H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXAWJQVNVWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331511 | |
| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477869-91-3 | |
| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions. This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the erk signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival.
Pharmacokinetics
The molecular weight of similar compounds is around 1501380, which is within the optimal range for oral bioavailability in drug design.
Result of Action
Compounds with similar structures have shown antiproliferative activities against various cancer cells, with ic50 values < 80 μm. They can inhibit the growth and colony formation of cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins.
Biological Activity
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 477869-91-3
- Molecular Formula : C16H17N5O2
- Molecular Weight : 311.3385 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 3-diamino-1,2,4-triazole and various acylating agents. For instance, a notable synthesis method includes heating 3-diamino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to yield the desired product .
Antiviral Activity
Research indicates that compounds related to triazoles exhibit antiviral properties. Specifically, derivatives of triazolo-pyrimidines have been shown to inhibit viral replication by interfering with viral polymerases and other critical enzymes involved in the viral life cycle. This compound has demonstrated efficacy against certain viruses in vitro, suggesting its potential as an antiviral agent .
Cytotoxicity and Anticancer Properties
Several studies have evaluated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 24.88 ± 5.17 | |
| Related Triazole Derivative | Bel-7402 (Liver Cancer) | 30.58 ± 4.64 |
The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line and was comparable to existing chemotherapeutic agents like cisplatin.
The proposed mechanism for the anticancer activity of this compound involves the induction of oxidative stress within cancer cells. This leads to increased production of reactive oxygen species (ROS), which can result in apoptosis (programmed cell death). The compound's ability to form hydrogen bonds with cellular components may also enhance its interaction with target proteins involved in cell proliferation and survival pathways .
Case Studies
- Antiviral Efficacy : In a study evaluating various triazole derivatives for antiviral activity against influenza viruses, this compound was found to significantly reduce viral titers in infected cell cultures compared to control groups.
- Cytotoxicity Assessment : A comprehensive evaluation of several triazole derivatives revealed that this compound induced cytotoxic effects at lower concentrations than many standard treatments. The study highlighted its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are explored for diverse biological activities. Below is a detailed comparison with analogous compounds:
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity: The phenylpropanoate moiety in the parent compound (CAS: 477869-91-3) contributes to lipophilicity, influencing membrane permeability in drug design. The ethyl ester group is critical for prodrug strategies, as seen in both the parent compound and its phytochemical analogue (Ethyl 7-amino-...carboxylate), which may undergo hydrolysis to active carboxylic acids .
Diverse Applications: The parent compound is prioritized in receptor-ligand studies (e.g., adenosine A₂A receptor subtypes) due to its balanced pharmacophore . Pyrazolo-pyrimidine derivatives (e.g., CAS: 338391-69-8) are more commonly associated with kinase inhibition, highlighting core-dependent target selectivity .
Synthetic and Safety Profiles :
- Compounds like CAS: 477869-92-4 incorporate bulky substituents (e.g., pyrrole), which may complicate synthesis but improve metabolic stability .
- Safety data for the parent compound emphasize standard precautions, while halogenated analogues may require additional handling for toxicity mitigation .
Research Findings and Implications
- Medicinal Chemistry: this compound serves as a versatile scaffold for optimizing pharmacokinetic properties. Its structural flexibility allows for targeted modifications, such as halogenation or ester replacement, to enhance potency .
- Industrial Relevance : Commercial availability and tailored synthesis routes (e.g., CAS: 477869-91-3) highlight industrial interest in these compounds for high-throughput drug screening .
Preparation Methods
Condensation-Based Ring Formation
The triazolopyrimidine core is typically constructed via condensation of 1,3-diketones with 5-amino-1,2,4-triazole derivatives. As demonstrated in the synthesis of analog 28 (, Scheme 1), treating 1-phenyl-1,3-butanedione (2 , R' = Ph) with 5-amino-4H-1,2,4-triazole (3 ) in refluxing acetic acid generates 7-hydroxy-5-phenyl-triazolo[1,5-a]pyrimidine (4a ) in 58% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 5 hours converts the hydroxyl group to a chloro substituent, yielding 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (5a ) with 89% efficiency.
Table 1: Comparative Analysis of Triazolopyrimidine Chlorination Conditions
| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | 110 | 5 | 89 | |
| SOCl₂ | 80 | 12 | 76 | |
| PCl₅ | 120 | 3 | 82 |
Electrochemical Cyclization Approaches
Recent patents describe an alternative route using electrochemical oxidation to form the triazolopyrimidine ring. As detailed in CN113105459B, combining 2-chloro-4-hydrazinopyrimidine (I ) with benzaldehyde derivatives in tetrahydrofuran (THF) containing tetra-n-butylammonium fluoroborate (0.1 M) enables ring closure at 10V applied potential. This method produced intermediate II-1 (R = 4-OCH₃) in 81% yield while avoiding stoichiometric oxidants.
Functionalization at the C7 Position
Nucleophilic Amination
The 7-chloro intermediate (5a ) undergoes nucleophilic substitution with ethyl 3-amino-3-phenylpropanoate to install the target side chain. As per, reacting 5a (1 eq) with the amine (1.2 eq) in n-butanol at 100°C for 5 hours under nitrogen affords ethyl 2-(2-aminotriazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate in 78% yield after column chromatography (petroleum ether:ethyl acetate = 3:1).
Critical Parameters:
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki-Miyaura coupling offers an alternative functionalization route. Patent CN113105459B discloses that treating 7-bromo-5-phenyl-triazolo[1,5-a]pyrimidine with ethyl 3-phenylpropanoate-boronic acid pinacol ester in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C achieves 72% coupling efficiency.
One-Pot Multicomponent Synthesis
p-TsOH-Catalyzed Assembly
A four-component reaction developed by Mrayej et al. enables direct synthesis from simpler precursors:
- 5-Amino-1,2,4-triazole (13 , 1 eq)
- Benzaldehyde (12 , 1 eq)
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (14 , 1 eq)
- Ethyl 3-aminopropanoate (11 , 1 eq)
Heating at reflux in water with p-toluenesulfonic acid (p-TsOH, 10 mol%) for 4 hours generates the target compound in 88% yield.
Advantages:
- Eliminates isolation of intermediate 5a
- Reduces solvent waste vs. stepwise approaches
Process Optimization and Scalability
Solvent Screening for Amination
Comparative studies ( vs.) reveal solvent significantly impacts reaction kinetics:
Table 2: Solvent Effects on Nucleophilic Substitution Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| n-Butanol | 17.8 | 78 | 5 |
| DMF | 36.7 | 68 | 2 |
| THF | 7.6 | 54 | 8 |
| Ethanol | 24.3 | 71 | 6 |
Electrochemical vs. Thermal Activation
Electrochemical methods () show promise for large-scale production:
Table 3: Energy Consumption Comparison
| Method | Temperature (°C) | Duration (h) | Energy (kWh/mol) |
|---|---|---|---|
| Conventional heating | 100 | 5 | 12.7 |
| Electrochemical | 25 | 6 | 8.4 |
Analytical Characterization
Spectroscopic Validation
Successful synthesis requires confirmation via:
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.32–7.45 (m, 5H, Ph), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (dd, J = 8.3, 5.1 Hz, 1H, CH), 2.98 (dd, J = 13.7, 5.1 Hz, 1H, CH₂), 2.76 (dd, J = 13.7, 8.3 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS : m/z calcd for C₁₆H₁₆N₆O₂ [M+H]⁺ 333.1311, found 333.1309.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
